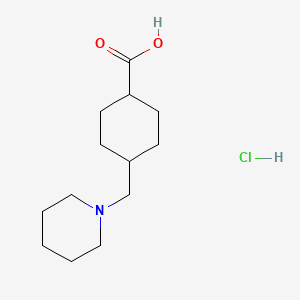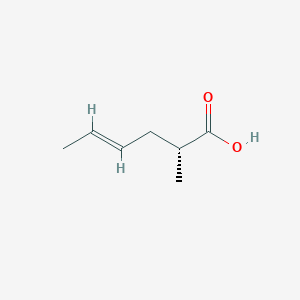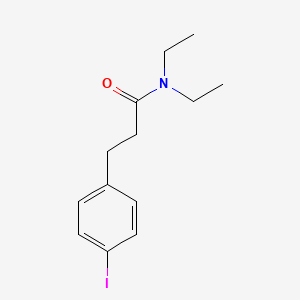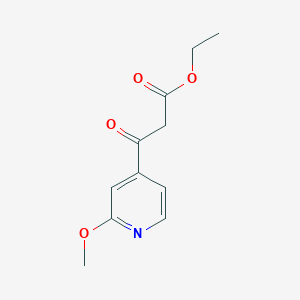![molecular formula C9H7BrFN3 B12080233 4-Bromo-1-cyclopropyl-6-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B12080233.png)
4-Bromo-1-cyclopropyl-6-fluoro-1H-benzo[d][1,2,3]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-cyclopropyl-6-fluoro-1H-benzo[d][1,2,3]triazole is a heterocyclic compound featuring a benzo[d][1,2,3]triazole core substituted with bromine, cyclopropyl, and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-cyclopropyl-6-fluoro-1H-benzo[d][1,2,3]triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromo-2-fluoroaniline with cyclopropyl isocyanate, followed by cyclization using a suitable catalyst . The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-cyclopropyl-6-fluoro-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization Reactions: It can form complex cyclic structures through intramolecular reactions.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
4-Bromo-1-cyclopropyl-6-fluoro-1H-benzo[d][1,2,3]triazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-cyclopropyl-6-fluoro-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-Bromo-1-cyclopropyl-6-fluoro-1H-benzo[d][1,2,3]triazole: Unique due to its specific substitution pattern.
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole: Similar core structure but different substituents.
4,7-Dibromo-5,6-difluoro-2-octyl-2H-benzo[d][1,2,3]triazole: Similar triazole core with different substituents.
Uniqueness: The uniqueness of this compound lies in its specific combination of bromine, cyclopropyl, and fluorine substituents, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C9H7BrFN3 |
|---|---|
Molecular Weight |
256.07 g/mol |
IUPAC Name |
4-bromo-1-cyclopropyl-6-fluorobenzotriazole |
InChI |
InChI=1S/C9H7BrFN3/c10-7-3-5(11)4-8-9(7)12-13-14(8)6-1-2-6/h3-4,6H,1-2H2 |
InChI Key |
ZCYHTYDMSGMPRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C3=C(C(=CC(=C3)F)Br)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine](/img/structure/B12080162.png)




![N-[(4,4-Difluorocyclohexyl)methyl]cyclobutanamine](/img/structure/B12080182.png)





![[6-(4-Aminophenoxy)-3,4,5-trihydroxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B12080216.png)
![Trisodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(1-hydroxy-1-phosphonatoethyl)phosphinate](/img/structure/B12080236.png)

